molecular formula C22H18ClN3O B3729064 N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-4-methylbenzamide

N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-4-methylbenzamide

Cat. No.: B3729064
M. Wt: 375.8 g/mol
InChI Key: ZKANFNLNMBEIAC-UHFFFAOYSA-N
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Description

N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-4-methylbenzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

The synthesis of N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-4-methylbenzamide typically involves the condensation of o-phenylenediamine with appropriate aldehydes or acids. One common method includes the reaction of o-phenylenediamine with 4-chlorobenzaldehyde to form the benzimidazole core, followed by acylation with 4-methylbenzoyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core allows the compound to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-4-methylbenzamide can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O/c1-15-6-10-17(11-7-15)21(27)25-22-24-19-4-2-3-5-20(19)26(22)14-16-8-12-18(23)13-9-16/h2-13H,14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKANFNLNMBEIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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